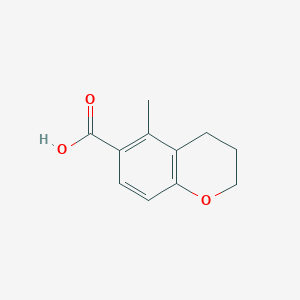

5-Methyl-6-chromanic acid

Descripción general

Descripción

5-Methyl-6-chromanic acid: is an organic compound with the molecular formula C11H12O3 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-6-chromanic acid can be achieved through several synthetic routes. One common method involves the reaction of Hagemann’s ester with appropriate reagents under controlled conditions . Another approach includes the oxidation of 5-Methylchroman-6-aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography .

Análisis De Reacciones Químicas

Synthetic Preparation and Hydrolysis

The industrial synthesis of 5-methyl-6-chromanic acid involves a three-step process (Figure 1):

-

Alkylation : Reaction of substituted phenols with allyl halides (e.g., allyl chloride) in the presence of a base.

-

Cyclization : Acid-catalyzed cyclization to form the chroman ester intermediate.

-

Hydrolysis : Conversion of the ester to the carboxylic acid using aqueous base or acid .

Table 1: Synthetic conditions and yields

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|

| Alkylation | Allyl chloride, K₂CO₃, DMF, 80°C | Phenolic allyl ether | 85–90 |

| Cyclization | H₂SO₄, 120°C | 5-Methylchroman-6-carboxylate ester | 75–80 |

| Hydrolysis | NaOH (aq.), reflux | This compound | 90–95 |

Oxidation Reactions

This compound undergoes enzymatic and chemical oxidation, forming stable radicals and quinoid derivatives. Key findings include:

-

Radical Formation : Horseradish peroxidase oxidizes the chroman core to generate phenoxyl radicals, which decay via dismutation .

-

Quinone Formation : Subsequent oxidation yields quinoid structures (e.g., 5-methylchroman-6-quinone), confirmed by ESR and UV-Vis spectroscopy .

Table 2: Oxidation pathways and products

| Oxidizing Agent | Conditions | Major Product | Mechanism |

|---|---|---|---|

| HRP/H₂O₂ | pH 7.4, 25°C | Phenoxyl radical → Quinone | Electron transfer → Dismutation |

| Metmyoglobin | Aerobic, pH 7.0 | Quinone | Radical-mediated oxidation |

Mechanistic Insights

-

Antioxidant Activity : The chroman core donates hydrogen atoms to free radicals, stabilizing them through resonance in the fused ring system .

-

Electronic Effects : Substituents at the 6-position (e.g., COOH) enhance electrophilic reactivity, directing attacks to the aromatic ring .

Industrial and Academic Relevance

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : 5-Methyl-6-chromanic acid serves as an essential intermediate in synthesizing various organic compounds. It is particularly valuable in developing chroman-containing derivatives utilized in pharmaceuticals and agrochemicals .

Biology

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which helps protect cells from oxidative stress by scavenging free radicals. This property is crucial in developing treatments for diseases linked to oxidative damage.

- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions.

Medicine

- Therapeutic Potential : Studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. This makes it a candidate for further research in cancer therapeutics.

Industry

- Polymer Production : Due to its functional groups that allow for further chemical modifications, this compound is utilized in producing polymers and nanomaterials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial materials.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging assay). Results showed that the compound significantly reduced oxidative stress markers in cellular models, highlighting its therapeutic potential against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound could inhibit the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its application in developing anti-inflammatory drugs.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Organic synthesis intermediate | Facilitates the formation of complex organic molecules |

| Biology | Antioxidant agent | Scavenges free radicals to reduce oxidative stress |

| Medicine | Anti-cancer therapeutic | Induces apoptosis in cancer cells |

| Industry | Polymer production | Utilizes chemical modifications for enhanced material properties |

Mecanismo De Acción

The mechanism of action of 5-Methyl-6-chromanic acid involves its interaction with molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.

Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparación Con Compuestos Similares

6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): Known for its potent antioxidant activity.

Chromoglicic acid: Used as a medication for asthma and allergic reactions.

Comparison: 5-Methyl-6-chromanic acid is unique due to its specific structural features and functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to Trolox, it may have different antioxidant potency and stability. Chromoglicic acid, on the other hand, has a different mechanism of action and is primarily used in medical applications .

Propiedades

Fórmula molecular |

C11H12O3 |

|---|---|

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

5-methyl-3,4-dihydro-2H-chromene-6-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c1-7-8-3-2-6-14-10(8)5-4-9(7)11(12)13/h4-5H,2-3,6H2,1H3,(H,12,13) |

Clave InChI |

SBYIWHPHFZBCCN-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC2=C1CCCO2)C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.